molecular formula C19H25NO B5081448 N-[5-(1-adamantyl)-2-methylphenyl]acetamide

N-[5-(1-adamantyl)-2-methylphenyl]acetamide

Cat. No.: B5081448
M. Wt: 283.4 g/mol
InChI Key: NCHFOYWZAMNTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1-adamantyl)-2-methylphenyl]acetamide is a compound that features an adamantane moiety, which is known for its unique three-dimensional structure and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-2-methylphenyl]acetamide typically involves the introduction of the adamantyl group into the phenylacetamide structure. One common method is the acylation of 5-(1-adamantyl)-2-methylphenylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like pyridine or triethylamine is used to neutralize the generated acid .

Industrial Production Methods

Industrial production of adamantane derivatives often involves catalytic hydrogenation of adamantane precursors or the use of adamantane itself as a starting material. The process may include steps like halogenation, followed by substitution reactions to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-adamantyl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized adamantanone derivatives, reduced alcohols, and substituted aromatic compounds .

Scientific Research Applications

N-[5-(1-adamantyl)-2-methylphenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)acetamide
  • 1-Adamantylacetic acid
  • Adamantane derivatives with various functional groups

Uniqueness

N-[5-(1-adamantyl)-2-methylphenyl]acetamide is unique due to the presence of both the adamantyl group and the substituted phenyl ring.

Properties

IUPAC Name

N-[5-(1-adamantyl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-12-3-4-17(8-18(12)20-13(2)21)19-9-14-5-15(10-19)7-16(6-14)11-19/h3-4,8,14-16H,5-7,9-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHFOYWZAMNTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.